molecular formula C21H24N2O5S B15122502 4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

Cat. No.: B15122502
M. Wt: 416.5 g/mol
InChI Key: IDAFQBYYWOCPCD-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves multi-step organic reactions. The starting materials often include cyclopentylmethyl derivatives and 3,4-dimethoxyphenyl compounds. The synthesis may involve:

    Cyclization Reactions: Formation of the benzothiadiazine ring through cyclization reactions.

    Substitution Reactions: Introduction of the cyclopentylmethyl and dimethoxyphenyl groups via substitution reactions.

    Oxidation Reactions: Oxidation steps to introduce the dioxo functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or aldehyde functionalities, while substitution reactions can introduce various substituents on the benzothiadiazine ring.

Scientific Research Applications

4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one
  • 4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-thione
  • 4-(Cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-amine

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. The presence of the cyclopentylmethyl and dimethoxyphenyl groups, along with the dioxo functionality, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

4-(cyclopentylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C21H24N2O5S/c1-27-18-12-11-16(13-19(18)28-2)23-21(24)22(14-15-7-3-4-8-15)17-9-5-6-10-20(17)29(23,25)26/h5-6,9-13,15H,3-4,7-8,14H2,1-2H3

InChI Key

IDAFQBYYWOCPCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCC4)OC

Origin of Product

United States

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